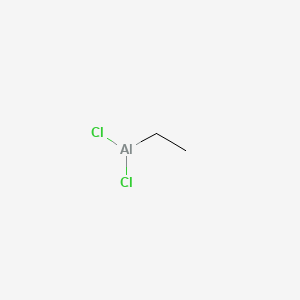

Dichlorure d'éthylaluminium

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethylaluminum dichloride involves reactions that highlight its utility in organic synthesis. For example, the treatment of 1-acylbicyclo[4.2.0]oct-3-ene with ethylaluminum dichloride yields 6-alkylbicyclo-[4.3.0]non-3-en-7-one, demonstrating its role in promoting ring enlargement reactions with good yields and high stereoselectivity depending on the acyl group structure (Fujiwara et al., 1992).

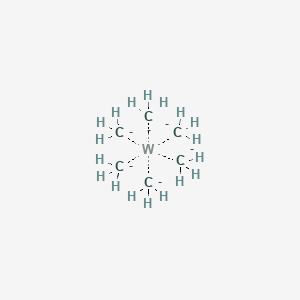

Molecular Structure Analysis

The molecular and electronic structure of ethylaluminum dichloride and similar compounds has been explored using DFT studies. These studies reveal insights into the bond distances, geometries, and ionic characteristics, providing a deeper understanding of its chemical behavior (Pandey, 2003).

Chemical Reactions and Properties

Ethylaluminum dichloride participates in various chemical reactions, demonstrating its versatility. For instance, it catalyzes the ene reactions of formaldehyde with unsaturated carboxylic acids, esters, and alcohols, showcasing its catalytic capabilities in organic transformations (Metzger & Biermann, 1992). Furthermore, its reactions with sodium sulfate highlight its reactivity and the formation of organometallic compounds and complexes (Matsumura et al., 1970).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, and solubility in various solvents, are crucial for understanding its behavior in different chemical contexts. Although specific studies on these properties were not identified in this search, they are typically characterized in material safety data sheets and chemical handbooks.

Chemical Properties Analysis

Ethylaluminum dichloride's chemical properties, including acidity, basicity, reactivity towards water, and stability under various conditions, are essential for its application in synthesis and catalysis. For example, its role in promoting specific reactions, such as the catalytic behavior in ethylene bis(diphenylphosphine) complex of iron(0) for the synthesis of 1,4-dienes, illustrates its chemical properties and reactivity (Hata & Miyake, 1968).

Applications De Recherche Scientifique

C2H5AlCl2 C_2H_5AlCl_2 C2H5AlCl2

, est un composé organoaluminique polyvalent utilisé dans diverses applications de recherche scientifique. Voici une analyse complète de ses applications uniques dans différents domaines :Catalyseur de polymérisation

Le EADC agit comme un acide de Lewis fort et est utilisé pour catalyser la polymérisation de l’isobutylène . Ce processus est crucial pour la création du caoutchouc butyle, qui a des applications allant des pneus automobiles aux adhésifs en raison de son imperméabilité aux gaz.

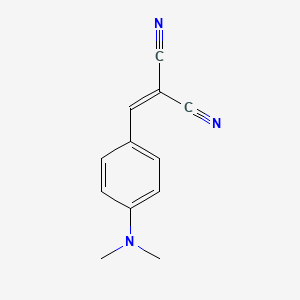

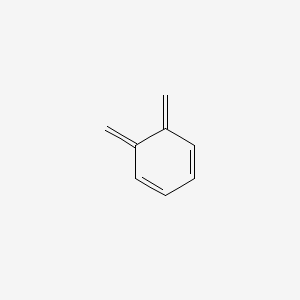

Facteur de réaction de Diels-Alder

En chimie organique synthétique, le EADC facilite la réaction de Diels-Alder des esters α,β-insaturés . Cette réaction est une pierre angulaire pour la construction d’anneaux à six chaînons, qui sont courants dans les produits naturels et les produits pharmaceutiques.

Médiateur de réarrangement pinacolique

Le EADC est utilisé pour effectuer des réarrangements de réduction pinacolique . Cette transformation est importante pour convertir les diols vicinaux en composés carbonylés, qui sont des intermédiaires précieux dans la synthèse organique.

Promoteur de réarrangement de Schmidt

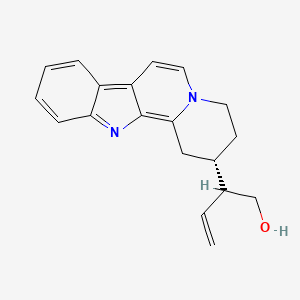

Le composé est utilisé pour promouvoir le réarrangement de Schmidt des dicétoazides, aidant à la synthèse de structures hétérocycliques complexes comme les indolizidines et les pyrroloazépinediones . Ces structures présentent un intérêt en raison de leur présence dans de nombreuses molécules bioactives.

Piège à protons

En tant que piège à protons, le EADC joue un rôle dans diverses réactions où l’élimination des protons est nécessaire pour faire avancer la réaction ou pour protéger les groupes fonctionnels sensibles .

Applications de l’énergie solaire

Le EADC est utilisé dans des applications de solubilité non aqueuse pertinentes pour les technologies de l’énergie solaire . Son rôle dans le développement des cellules solaires peut être lié à la création de films minces et de nanoparticules qui améliorent l’efficacité des dispositifs photovoltaïques.

Traitement de l’eau

Dans le domaine du traitement de l’eau, le EADC contribue aux procédés qui nécessitent des composés organométalliques à solubilité non aqueuse . Il peut être impliqué dans la synthèse de matériaux qui aident à la purification et au traitement de l’eau.

Orientations Futures

Mécanisme D'action

Target of Action

Ethylaluminum dichloride is a strong Lewis acid and a proton scavenger . It primarily targets unsaturated organic compounds, such as isobutylene , and α,β-unsaturated esters .

Mode of Action

Ethylaluminum dichloride interacts with its targets by facilitating various chemical reactions. For instance, it catalyzes the polymerization of isobutylene and facilitates the Diels-Alder reaction of α,β-unsaturated esters . It also promotes the Pinacol reduction rearrangements and the Schmidt rearrangement of diketoazides in the synthesis of indolizidines and pyrroloazepinediones .

Biochemical Pathways

It is known to play a crucial role in various chemical reactions, including polymerization, diels-alder reactions, pinacol reduction rearrangements, and schmidt rearrangements . These reactions are fundamental to many biochemical processes, suggesting that Ethylaluminum dichloride could influence a wide range of pathways.

Result of Action

The molecular and cellular effects of Ethylaluminum dichloride’s action depend on the specific reactions it facilitates. For instance, in the polymerization of isobutylene, it helps form long-chain polymers . In the Diels-Alder reaction, it aids in the formation of cyclic compounds . These reactions can have various effects at the molecular and cellular level, depending on the context.

Propriétés

IUPAC Name |

dichloro(ethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIZDWNSWGTKFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5AlCl2 | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027212 | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl aluminum dichloride appears as a colorless to light-yellow heated liquid. Freezing point 90 °F. (USCG, 1999), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid; [Sullivan, p. 979] Clear yellow liquid; mp = 31 deg C; [HDSB] Clear deep yellow liquid; mp = 32 deg C; [MSDSonline] | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

381 °F at 760 mmHg (USCG, 1999), 194 °C (Extrapolated) | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.227 at 95 °F (USCG, 1999) - Denser than water; will sink, 1.222 | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, yellow liquid | |

CAS RN |

563-43-9 | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylaluminum dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, dichloroethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylaluminium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °F (USCG, 1999), 31 °C | |

| Record name | ETHYL ALUMINUM DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3373 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/317 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

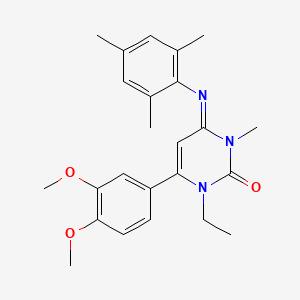

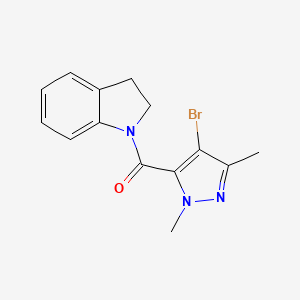

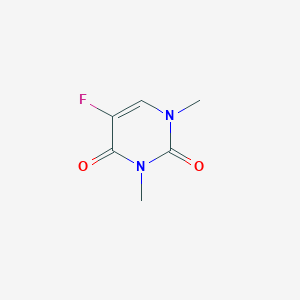

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)

![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)